DMH2
DMH2
DMH2 is a bone morphogenetic protein (BMP) type I receptor antagonist. It acts by decreasing growth and inducing cell death of lung cancer cell lines.
Brand Name:
Vulcanchem
CAS No.:
1206711-14-9
VCID:
VC0526418
InChI:
InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2
SMILES:
C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Molecular Formula:
C27H25N5O2
Molecular Weight:
451.53
DMH2
CAS No.: 1206711-14-9
Inhibitors
VCID: VC0526418
Molecular Formula: C27H25N5O2
Molecular Weight: 451.53
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1206711-14-9 |
---|---|
Product Name | DMH2 |
Molecular Formula | C27H25N5O2 |
Molecular Weight | 451.53 |
IUPAC Name | 4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |
Standard InChI | InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |
Standard InChIKey | DXLXRNZCYAYUED-UHFFFAOYSA-N |
SMILES | C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Appearance | Solid powder |
Description | DMH2 is a bone morphogenetic protein (BMP) type I receptor antagonist. It acts by decreasing growth and inducing cell death of lung cancer cell lines. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | DMH2; DMH-2; DMH 2; |
Reference | 1: Newman JH, Augeri DJ, NeMoyer R, Malhotra J, Langenfeld E, Chesson CB, Dobias NS, Lee MJ, Tarabichi S, Jhawar SR, Bommareddy PK, Marshall S, Sadimin ET, Kerrigan JE, Goedken M, Minerowicz C, Jabbour SK, Li S, Carayannopolous MO, Zloza A, Langenfeld J. Novel bone morphogenetic protein receptor inhibitor JL5 suppresses tumor cell survival signaling and induces regression of human lung cancer. Oncogene. 2018 Apr 6. doi: 10.1038/s41388-018-0156-9. [Epub ahead of print] PubMed PMID: 29622797. 2: Tsugawa D, Oya Y, Masuzaki R, Ray K, Engers DW, Dib M, Do N, Kuramitsu K, Ho K, Frist A, Yu PB, Bloch KD, Lindsley CW, Hopkins CR, Hong CC, Karp SJ. Specific activin receptor-like kinase 3 inhibitors enhance liver regeneration. J Pharmacol Exp Ther. 2014 Dec;351(3):549-58. doi: 10.1124/jpet.114.216903. Epub 2014 Sep 30. PubMed PMID: 25271257; PubMed Central PMCID: PMC4244585. 3: Langenfeld E, Deen M, Zachariah E, Langenfeld J. Small molecule antagonist of the bone morphogenetic protein type I receptors suppresses growth and expression of Id1 and Id3 in lung cancer cells expressing Oct4 or nestin. Mol Cancer. 2013 Oct 26;12(1):129. doi: 10.1186/1476-4598-12-129. PubMed PMID: 24160469; PubMed Central PMCID: PMC4176118. 4: Langenfeld E, Hong CC, Lanke G, Langenfeld J. Bone morphogenetic protein type I receptor antagonists decrease growth and induce cell death of lung cancer cell lines. PLoS One. 2013 Apr 12;8(4):e61256. doi: 10.1371/journal.pone.0061256. Print 2013. PubMed PMID: 23593444; PubMed Central PMCID: PMC3625205. |
PubChem Compound | 50997748 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume